Delta-Valerobetaine, a microbiome-derived metabolite, is identified by its chemical formula C₈H₁₈N₁O₂ and a molecular weight of 158.24 g/mol. It is produced in the gut primarily by various bacterial species, including Salmonella typhimurium, Bifidobacterium longum, and certain lactobacilli . This compound is notable for its role as a precursor to trimethylamine N-oxide, which has been linked to cardiovascular diseases . Delta-Valerobetaine has gained attention due to its association with obesity and metabolic disorders, particularly as it tends to accumulate in individuals with higher visceral fat mass .
Delta-Valerobetaine participates in several biochemical pathways, primarily involving fatty acid metabolism. It inhibits mitochondrial fatty acid oxidation by decreasing the availability of carnitine, which is essential for transporting long-chain fatty acids into mitochondria for β-oxidation. This inhibition can lead to increased adipose tissue accumulation and exacerbate conditions like hepatic steatosis when consumed alongside a high-fat diet . The compound's metabolic pathway also includes its conversion to trimethylamine, which is subsequently oxidized to trimethylamine N-oxide in the liver .
Delta-Valerobetaine exhibits significant biological activity as a diet-dependent obesogen. Research indicates that it is linked to increased body weight and adipose tissue mass in both conventional and germ-free mice when subjected to a western diet . In vitro studies have demonstrated that delta-valerobetaine decreases mitochondrial oxygen consumption rates in human liver cells (HepG2), particularly under conditions mimicking fasting, suggesting its role in modulating energy metabolism . Furthermore, its presence in the gut microbiome correlates with alterations in energy satiety hormones, potentially influencing appetite regulation .
The synthesis of delta-valerobetaine can be achieved through the reaction of trimethylamine with 5-bromovaleric acid. Specifically, this involves stirring one molar equivalent of trimethylamine in 20% ethanol with 5-bromovaleric acid under vacuum conditions for 24 hours at room temperature. The resulting product is purified through recrystallization using cold isopropanol and acetonitrile .
Delta-Valerobetaine has potential applications in research focused on obesity and metabolic disorders due to its role as a microbiome-derived metabolite. It serves as a molecular target for understanding the interactions between diet, gut microbiota, and host metabolism. Additionally, delta-valerobetaine's relationship with trimethylamine N-oxide positions it as a compound of interest in cardiovascular disease research .
Studies have shown that delta-valerobetaine interacts significantly with mitochondrial metabolism. Its administration leads to decreased levels of carnitine within cells, thereby impairing the transport of fatty acids into mitochondria for oxidation . Furthermore, its effects on lipid metabolism have been characterized through various experimental models, highlighting its influence on gene expression related to mitochondrial function and lipid transport under different dietary conditions .
Several compounds share structural or functional similarities with delta-valerobetaine. Below are some notable examples:
| Compound Name | Chemical Structure | Key Characteristics |
|---|---|---|
| Trimethylamine N-oxide | C₃H₁₂N₁O | Oxidized form of trimethylamine; linked to cardiovascular risks. |
| Gamma-butyrobetaine | C₄H₉N₁O₂ | Another microbiome-derived metabolite; involved in carnitine metabolism. |
| Betaine | C₅H₁₁N₁O₂ | A naturally occurring compound; involved in methylation processes. |
| 5-Aminovaleric acid | C₅H₉N | Related to energy metabolism; linked to gut microbiota. |
Delta-valerobetaine's uniqueness lies in its specific role as a diet-dependent obesogen that directly influences mitochondrial fatty acid oxidation and energy metabolism through its interaction with carnitine levels and gut microbiota dynamics . Unlike other betaines or related compounds, it has a distinct impact on obesity-related metabolic pathways and provides insights into the interplay between diet and microbial metabolites in health and disease contexts.
Delta-valerobetaine (CAS: 6778-33-2) is a straight-chain fatty acid derivative with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . Its systematic IUPAC name is 5-(trimethylazaniumyl)pentanoate, reflecting its structural features:
Synonyms include δ-valerobetaine, 5-(N-trimethylamino)pentanoate, and aminovaleric acid betaine . Its zwitterionic nature arises from the separation of positive (quaternary ammonium) and negative (carboxylate) charges, enabling solubility in aqueous environments .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇NO₂ | |
| Molecular Weight | 159.23 g/mol | |
| SMILES | CN+(C)CCCCC([O-])=O | |
| Solubility | 125 mg/mL in H₂O |
Delta-valerobetaine was first identified in 2018 by Servillo et al. during metabolomic analyses of ruminant-derived products . Key milestones include:
Its discovery expanded the known precursors of trimethylamine N-oxide (TMAO), a cardiovascular risk marker .
Betaines are zwitterionic molecules containing a quaternary ammonium group and a carboxylate moiety. Delta-valerobetaine shares this core structure but differs in:
Delta-valerobetaine interacts with metabolic pathways shared by other betaines:
Delta-valerobetaine and γ-butyrobetaine are both metabolized by gut microbiota to trimethylamine (TMA), which hepatic enzymes oxidize to TMAO . This shared pathway links VB to cardiovascular and metabolic diseases .
| Mechanism Type | Primary Enzymes | Bacterial Species | Oxygen Requirement | Time Course | Efficiency |
|---|---|---|---|---|---|
| DavB/DavA Enzymatic Pathway | L-lysine monooxygenase (DavB), 5-aminovaleramide amidohydrolase (DavA) | Enterococcus faecalis, Pseudomonas species | Aerobic (DavB), anaerobic (DavA) | Multi-step, hours to days | High for specific bacteria |
| Stickland Reaction | Oxidoreductase enzymes | Anaerobic gut bacteria | Anaerobic | Rapid, within hours | Moderate to high |
| Methyltransferase Pathway | Glycine sarcosine methyltransferase, sarcosine dimethylglycine methyltransferase | Various gut microbiota | Variable | Gradual, methylation steps | Moderate |
| Rumen Microbial Transformation | Multiple ruminal enzymes | Ruminal microbiome | Anaerobic | Rapid, 2 hours in rumen | High in rumen environment |
| Oxidation-Reduction Reaction | Bacterial oxidoreductases | Diverse anaerobic bacteria | Anaerobic | Variable, dependent on conditions | Variable |
Alternative pathways for delta-valerobetaine biosynthesis include the Stickland reaction, which involves coupled oxidation-reduction reactions that can directly convert trimethyllysine to delta-valerobetaine. This pathway is particularly important in anaerobic environments where oxygen-dependent enzymes cannot function effectively [4] [5]. The Stickland reaction utilizes bacterial oxidoreductases that couple the oxidation of trimethyllysine with the reduction of other metabolites, providing energy for bacterial growth while producing delta-valerobetaine.
Rumen-specific transformation represents a specialized variant of delta-valerobetaine biosynthesis that occurs in the rumen microbiome of ruminant animals. This pathway demonstrates remarkable efficiency, with studies showing complete conversion of trimethyllysine to delta-valerobetaine within two hours of substrate exposure [4] [11]. The rumen environment provides optimal conditions for this transformation, including appropriate pH, anaerobic conditions, and high concentrations of specialized bacteria.